![molecular formula C9H9F6NO2 B1519657 2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone CAS No. 1159982-56-5](/img/structure/B1519657.png)

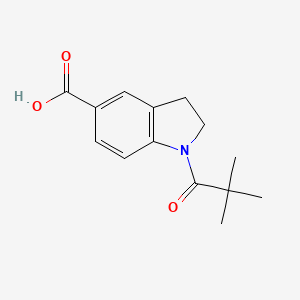

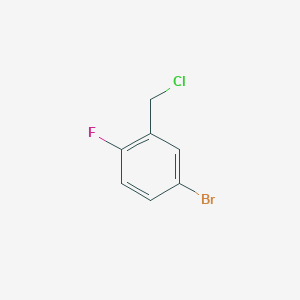

2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone

Overview

Description

This compound is a derivative of trifluoroacetophenone, which is a type of ketone. Trifluoroacetophenones are known for their reactivity and are often used in organic synthesis .

Chemical Reactions Analysis

Trifluoroacetophenones are known to undergo various chemical reactions, including nucleophilic addition and condensation reactions . The specific reactions that this compound undergoes would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Trifluoroacetophenones are generally characterized by their reactivity, as well as their physical properties such as boiling point and density .Scientific Research Applications

Synthesis of Photoreactive Probes

2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone: is used as a reactant in the synthesis of photoreactive probes. These probes are designed to differentiate the binding sites of noncompetitive GABA receptor antagonists . The ability to distinguish between different binding sites allows for a better understanding of receptor function and the development of targeted therapies.

Creation of Photoactive Glycoconjugates

The compound serves as a precursor for the creation of photoactive a-mannosides and mannosyl peptides . These glycoconjugates are valuable in studying carbohydrate-protein interactions, which play a crucial role in biological processes and disease pathogenesis.

Inactivation of Cytochrome P450 Enzymes

Researchers utilize 2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone to produce inactivators of human cytochrome P450 2B6 . This application is significant in the field of drug metabolism, as it helps in understanding drug interactions and the detoxification process.

Development of Photoaffinity Labeled Antibiotics

This compound is also involved in the synthesis of photoaffinity labeled fusidic acid analogues . These analogues can be used to study the interaction between antibiotics and their target proteins, aiding in the design of new antibacterial agents.

Anticonvulsant Hydroxyamides Synthesis

The synthesis of hydroxyamides with anticonvulsant properties is another application of 2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone . Anticonvulsants are essential in the treatment of epilepsy and other seizure disorders.

Antiproliferative Agents

Lastly, the compound is used to synthesize ET-18-OCH3 derivatives with antiproliferative properties . These agents are studied for their potential to inhibit the growth of cancer cells, contributing to cancer research and therapy development.

Future Directions

The study and application of trifluoroacetophenones is an active area of research in organic chemistry. They are often used as building blocks in the synthesis of more complex molecules . The future directions for this specific compound would likely depend on its reactivity and potential applications.

Mechanism of Action

. The compound is a liquid at room temperature . It’s important to note that the safety information for this compound indicates that it may be harmful if swallowed and may cause eye irritation .

The compound is used as a reactant for the synthesis of various substances, including photoreactive probes that differentiate the binding sites of noncompetitive GABA receptor antagonists, photoactive a-mannosides and mannosyl peptides, inactivators of human cytochrome P450 2B6, photoaffinity labeled fusidic acid analogues, hydroxyamides as anticonvulsants, and ET-18-OCH3 with antiproliferative properties .

properties

IUPAC Name |

2,2,2-trifluoro-1-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F6NO2/c10-8(11,12)6(17)5-1-3-16(4-2-5)7(18)9(13,14)15/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCHOXRTOOPBPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)C(F)(F)F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90669822 | |

| Record name | 1,1'-(Piperidine-1,4-diyl)bis(trifluoroethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1159982-56-5 | |

| Record name | 1,1'-(Piperidine-1,4-diyl)bis(trifluoroethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1519576.png)

![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1519577.png)

![1-[4-chloro-2-(trifluoromethyl)phenyl]-5-(chloromethyl)-1H-1,2,3,4-tetrazole](/img/structure/B1519588.png)